![molecular formula C17H16ClN5 B414390 N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine](/img/structure/B414390.png)
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine is a chemical compound with the molecular formula C17H16ClN5 and a molecular weight of 325.8 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine typically involves the reaction of benzylamine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by benzylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include benzylamine and 2,4,6-trichloro-1,3,5-triazine, with solvents such as dichloromethane or toluene to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel catalyst (Ni).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: H2/Ni or LiAlH4 in anhydrous conditions.
Substitution: NaOCH3 in methanol or LiAlH4 in ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine is unique due to its triazine core structure, which imparts specific chemical and biological properties. This distinguishes it from other benzylamine derivatives, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C17H16ClN5 |
|---|---|
Poids moléculaire |
325.8g/mol |
Nom IUPAC |
2-N,4-N-dibenzyl-6-chloro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H16ClN5/c18-15-21-16(19-11-13-7-3-1-4-8-13)23-17(22-15)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22,23) |
Clé InChI |
GCNUWWUZKABMSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)NCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




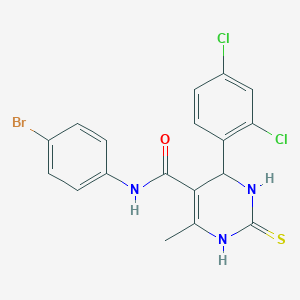


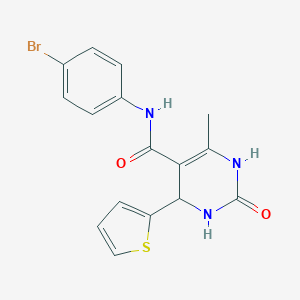
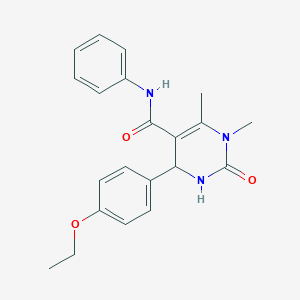

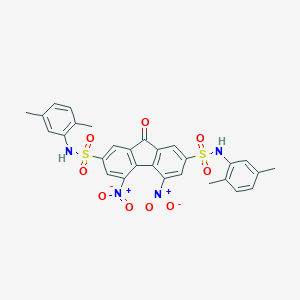
![4-{[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B414326.png)
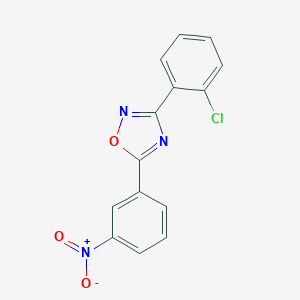
![(E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one](/img/structure/B414329.png)
![3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE](/img/structure/B414330.png)
![2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B414331.png)
